(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan
CAS No.:
Cat. No.: VC16763260
Molecular Formula: C23H29N3O4
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N3O4 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 3-(1H-indol-3-yl)-2-[[1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C23H29N3O4/c1-14-6-8-17(9-7-14)26-13-16(11-21(26)27)22(28)25-20(23(29)30)10-15-12-24-19-5-3-2-4-18(15)19/h2-5,12,14,16-17,20,24H,6-11,13H2,1H3,(H,25,28)(H,29,30) |
| Standard InChI Key | AUPYDDAJSYUMRI-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)N2CC(CC2=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Introduction
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is a derivative of tryptophan, an essential amino acid crucial for protein synthesis and as a precursor to neurotransmitters like serotonin. This compound incorporates a unique pyrrolidine structure with a carbonyl group and a methylcyclohexyl substituent, potentially influencing its biological activity and interactions.
Biological Significance
As a tryptophan derivative, this compound may participate in various biological processes, including neurotransmitter synthesis and protein interactions. The presence of the methylcyclohexyl group enhances its hydrophobic character, potentially affecting interactions with biological membranes and proteins.
Potential Applications
Research into the efficacy and safety profiles of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan could lead to applications in therapeutic contexts, though detailed studies are needed to explore these possibilities.
Characterization Techniques
Characterization of this compound can be achieved through techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (FTIR), and mass spectrometry. These methods provide insights into its molecular structure and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume